Cas no 2137594-27-3 (2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine)

2-(4-メチル-4H-1,2,4-トリアゾール-3-イル)メチル-2H-1,2,3-トリアゾール-4-アミンは、複雑なトリアゾール骨格を有する有機化合物です。この化合物は、2つの異なるトリアゾール環(1,2,4-トリアゾールと1,2,3-トリアゾール)がメチレン基を介して結合した構造を持ち、1,2,3-トリアゾール環の4位にアミノ基が導入されています。分子内の複数の窒素原子が配位能を示すため、金属錯体形成や触媒開発におけるリガンドとしての応用が期待されます。また、π共役系を有するため、光電子材料や医薬品中間体としての可能性も研究されています。特に、1,2,3-トリアゾール部位は「クリックケミストリー」の反応点として有用であり、生体分子との選択的結合が可能です。

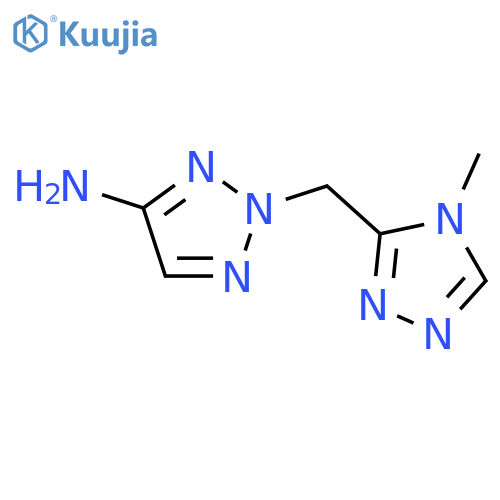

2137594-27-3 structure

商品名:2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine

2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine

- EN300-1114476

- 2137594-27-3

- 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine

-

- インチ: 1S/C6H9N7/c1-12-4-8-10-6(12)3-13-9-2-5(7)11-13/h2,4H,3H2,1H3,(H2,7,11)

- InChIKey: PJIJDQGAQBXYCX-UHFFFAOYSA-N

- ほほえんだ: N1(C=NN=C1CN1N=CC(N)=N1)C

計算された属性

- せいみつぶんしりょう: 179.09194332g/mol

- どういたいしつりょう: 179.09194332g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 87.4Ų

2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114476-2.5g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 2.5g |

$2492.0 | 2023-10-27 | |

| Enamine | EN300-1114476-0.05g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 0.05g |

$1068.0 | 2023-10-27 | |

| Enamine | EN300-1114476-0.1g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 0.1g |

$1119.0 | 2023-10-27 | |

| Enamine | EN300-1114476-1.0g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 1g |

$1599.0 | 2023-05-24 | ||

| Enamine | EN300-1114476-10g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 10g |

$5467.0 | 2023-10-27 | |

| Enamine | EN300-1114476-5g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 5g |

$3687.0 | 2023-10-27 | |

| Enamine | EN300-1114476-10.0g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 10g |

$6882.0 | 2023-05-24 | ||

| Enamine | EN300-1114476-5.0g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 5g |

$4641.0 | 2023-05-24 | ||

| Enamine | EN300-1114476-0.25g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 0.25g |

$1170.0 | 2023-10-27 | |

| Enamine | EN300-1114476-0.5g |

2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137594-27-3 | 95% | 0.5g |

$1221.0 | 2023-10-27 |

2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

2137594-27-3 (2-(4-methyl-4H-1,2,4-triazol-3-yl)methyl-2H-1,2,3-triazol-4-amine) 関連製品

- 157047-98-8(Benzomalvin C)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量